molecular formula C12H17ClN2O2 B8156276 tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate

tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate

Cat. No.: B8156276
M. Wt: 256.73 g/mol
InChI Key: YHHRWWQSUWOXDG-UHFFFAOYSA-N
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Description

tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate is a specialized chemical intermediate designed to facilitate advanced synthetic chemistry and drug discovery research. Its structure incorporates a protected carbamate group and a chloropyridine ring, making it a versatile building block for constructing more complex molecules. The chloropyridine moiety serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce diverse aromatic and heteroaromatic systems. Concurrently, the tert-butyloxycarbonyl (Boc) protecting group on the methylcarbamate can be selectively removed under mild acidic conditions to reveal a secondary amine, enabling further functionalization at that site. This bifunctionality is particularly valuable in medicinal chemistry for the synthesis of candidate compounds, where it can be used to develop targeted therapies. Researchers also utilize this and related scaffolds in agrochemical research to create novel active ingredients. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15(4)8-9-5-6-10(13)14-7-9/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHRWWQSUWOXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Alkylation of tert-Butyl (6-Chloropyridin-3-yl)carbamate

A foundational approach involves the deprotonation of tert-butyl (6-chloropyridin-3-yl)carbamate using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a reactive aryl lithium species, which can be quenched with electrophiles such as methyl iodide to introduce substituents.

Example Procedure
A solution of tert-butyl (6-chloropyridin-3-yl)carbamate (20 g, 87.7 mmol) in anhydrous tetrahydrofuran (THF, 170 mL) is cooled to −78°C under nitrogen. n-BuLi (2.65 M in hexane, 41.6 mL) is added dropwise, followed by TMEDA (7.7 g). The mixture is stirred at −10°C for 2 hours, then treated with methyl iodide (12.4 g, 87.7 mmol) in THF (40 mL). After warming to room temperature, the reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography to yield the methylated product.

YieldReaction ConditionsKey Observations
32–35%−78°C to −10°C, n-BuLi/TMEDA/THFCompeting iodination observed if iodine is present; optimal methyl iodide stoichiometry critical.

Reductive Amination for Secondary Amine Formation

Synthesis of N-Methyl-(6-chloropyridin-3-yl)methylamine

Reductive amination of (6-chloropyridin-3-yl)methanamine with formaldehyde and sodium cyanoborohydride (NaBH3CN) provides the secondary amine precursor. This method avoids harsh alkylation conditions and improves selectivity.

Example Procedure
(6-Chloropyridin-3-yl)methanamine (10 g, 63.3 mmol) is dissolved in methanol (100 mL) and treated with formaldehyde (37% aqueous, 6.3 mL) and NaBH3CN (4.0 g, 63.3 mmol). The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with dichloromethane. The organic layer is dried and concentrated to yield N-methyl-(6-chloropyridin-3-yl)methylamine.

YieldReaction ConditionsKey Observations
68%RT, methanol/NaBH3CNExcess formaldehyde leads to over-alkylation; pH control essential.

Carbamate Protection of Secondary Amines

Boc Protection Using Di-tert-Butyl Dicarbonate

The secondary amine N-methyl-(6-chloropyridin-3-yl)methylamine is protected with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Example Procedure
N-Methyl-(6-chloropyridin-3-yl)methylamine (8.5 g, 46.2 mmol) is dissolved in dichloromethane (100 mL) and treated with Boc2O (12.1 g, 55.4 mmol) and TEA (6.4 mL, 46.2 mmol). The mixture is stirred at room temperature for 6 hours, washed with water, and purified via silica gel chromatography to afford tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate.

YieldReaction ConditionsKey Observations
85%RT, Boc2O/TEA/DCMProlonged reaction times lead to Boc group hydrolysis; anhydrous conditions preferred.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Lithiation-Alkylation : Lower yields (32–35%) due to competing side reactions but advantageous for introducing diverse electrophiles.

  • Reductive Amination : Higher yields (68%) with better selectivity, though limited to methyl group introduction.

  • Boc Protection : High-yielding (85%) and scalable, but requires pure amine intermediates.

Challenges and Optimization Strategies

Controlling Regioselectivity in Lithiation

The position of lithiation on the pyridine ring is critical. TMEDA coordinates with n-BuLi to direct deprotonation to the 4-position, enabling selective functionalization. Substituting TMEDA with sparteine alters regioselectivity but reduces yield.

Avoiding Over-Alkylation

In reductive amination, stoichiometric control of formaldehyde and NaBH3CN prevents formation of tertiary amines. pH adjustments (pH 6–7) using acetic acid enhance reaction efficiency.

Industrial-Scale Considerations

Solvent and Reagent Selection

  • THF vs. Diethyl Ether : THF offers better solubility for intermediates at low temperatures (−78°C).

  • n-BuLi Source : Commercial 2.5 M solutions in hexanes reduce handling risks compared to higher concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solution.

    Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies suggest that this compound may act as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic development.

Case Studies

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its role as a scaffold in drug design. Its ability to modify biological pathways makes it valuable in developing drugs targeting diseases such as cancer and infectious diseases. The carbamate functional group allows for further derivatization, enhancing its pharmacological profile.

Agricultural Applications

This compound has also been studied for its potential use as a pesticide or herbicide. Its structural features may confer nematicidal properties, making it useful in agricultural settings to combat nematode infestations that threaten crop yields.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (6-Bromo-2-chloropyridin-3-yl)methylcarbamate

  • Structure : Differs by a 2-chloro and 6-bromo substitution on the pyridine ring.
  • Impact: Bromine’s higher molecular weight (79.9 vs.
  • Applications : Bromine’s leaving-group ability makes this compound suitable for cross-coupling reactions in medicinal chemistry .

tert-Butyl N-(4,6-Dichloropyridin-3-yl)carbamate

  • Structure : Contains two chlorine atoms at the 4- and 6-positions of the pyridine ring.
  • Impact: Increased electron-withdrawing effects reduce pyridine’s basicity (pKa ~1.5 vs. ~2.5 for mono-chloro derivatives), favoring electrophilic aromatic substitution at the 2-position .

tert-Butyl N-(2-Bromo-6-chloropyridin-3-yl)carbamate

  • Structure : Features bromine at the 2-position and chlorine at the 6-position.
  • Properties : Molecular weight = 307.57 g/mol; density = 1.539 g/cm³ (predicted). The bromine atom enhances reactivity in Suzuki-Miyaura couplings .

Functional Group Variations

tert-Butyl (5,6-Dimethoxypyridin-3-yl)methylcarbamate

  • Structure : Methoxy groups at the 5- and 6-positions instead of chlorine.
  • Impact : Methoxy groups are electron-donating, increasing the pyridine ring’s electron density. This reduces electrophilic reactivity but improves solubility in polar solvents .

tert-Butyl (6-Chloro-3-formylpyridin-2-yl)carbamate

  • Structure : Includes a formyl group at the 3-position and chlorine at the 6-position.
  • Applications : The aldehyde group enables condensation reactions (e.g., Schiff base formation), making it a key intermediate for synthesizing bioactive molecules .

Heterocyclic Analogues

tert-Butyl N-[(6-Chloropyrimidin-4-yl)methyl]-N-methylcarbamate

  • Structure : Pyrimidine ring (two nitrogen atoms) replaces pyridine.
  • Impact : Increased hydrogen-bonding capacity due to additional nitrogen, enhancing binding affinity in enzyme inhibition studies. Molecular weight = 257.72 g/mol .

Tert-butyl N-[1-(6-Chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate

  • Structure : Incorporates a piperidine ring and chloropyridazine moiety.
  • Applications : The piperidine group introduces basicity (pKa ~11.1), favoring interactions with biological targets such as ion channels .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Reactivity
tert-Butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate C₁₂H₁₆ClN₂O₂ 255.72 6-Cl, N-methyl Agrochemical intermediates
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₃BrClN₂O₂ 315.59 2-Cl, 6-Br Cross-coupling reactions
tert-Butyl N-(4,6-dichloropyridin-3-yl)carbamate C₁₀H₁₂Cl₂N₂O₂ 263.12 4,6-diCl Electrophilic substitution
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₁₈N₂O₄ 266.30 5,6-diOCH₃ Solubility enhancer
tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]-N-methylcarbamate C₁₁H₁₆ClN₃O₂ 257.72 Pyrimidine core Enzyme inhibitors

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Amine Formation6-Chloropyridine-3-carbaldehyde + methylamine, DCM, RT, 12h75%
Carbamationtert-Butyl chloroformate, Et₃N, 0°C → RT, 6h82%

How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28, 85 ppm in ¹³C) and the pyridine ring (δ ~8.2–7.4 ppm for aromatic protons) .
    • HRMS: Molecular ion peak [M+H]⁺ should match the exact mass (C₁₂H₁₆ClN₂O₂: 279.0872 g/mol).
  • Crystallography:
    • Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the carbamate C=O bond length is typically ~1.22 Å .
    • Challenges: Crystallization may require slow evaporation in ethyl acetate/hexane mixtures.

Advanced Research Questions

What is the role of the tert-butyl carbamate group in the stability and reactivity of this compound under various reaction conditions?

Methodological Answer:
The tert-butyl carbamate acts as a protecting group for the amine, influencing:

  • Stability: Resists hydrolysis under basic conditions (pH < 10) but cleaves with strong acids (e.g., TFA in DCM) .
  • Steric Effects: The bulky tert-butyl group hinders nucleophilic attacks, making the carbamate less reactive in SN2 reactions.
  • Applications in Medicinal Chemistry: Enhances lipophilicity, improving cell membrane permeability in biological assays .

Data Contradiction Analysis:
Some studies report slower cleavage kinetics compared to smaller carbamates (e.g., methyl). This discrepancy arises from solvent polarity effects, where non-polar solvents stabilize the tert-butyl group .

How does the chlorine substituent on the pyridine ring influence the compound’s electronic properties and potential as a ligand in catalytic systems?

Methodological Answer:

  • Electronic Effects:
    • The electron-withdrawing chlorine atom increases pyridine ring electrophilicity, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to the 2- and 4-positions.
    • DFT calculations (B3LYP/6-31G*) show a 0.15 eV decrease in LUMO energy, enhancing metal-ligand coordination .
  • Ligand Design:
    • The chloropyridine-carbamate structure can act as a bidentate ligand for transition metals (e.g., Pd, Cu).
    • Example: In Pd-catalyzed C–N coupling, ligand optimization requires balancing steric bulk (tert-butyl) and electronic tuning (Cl) .

Q. Table 2: Comparative Ligand Performance

MetalReaction TypeYield (Cl-substituted vs. H-substituted)Reference
PdC–N Coupling92% (Cl) vs. 78% (H)
CuAzide-Alkyne Cycloaddition85% (Cl) vs. 65% (H)

What computational methods are used to predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina models binding to enzymes (e.g., kinase inhibitors). The chloropyridine moiety often occupies hydrophobic pockets, while the carbamate forms hydrogen bonds .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes. Simulations >100 ns reveal that the tert-butyl group reduces conformational flexibility, enhancing binding entropy .
  • Limitations: False positives may arise due to inadequate solvation models for the carbamate group.

Data Contradiction Analysis

Issue: Varying reported yields for similar compounds in Suzuki-Miyaura reactions.
Resolution:

  • Catalyst Systems: Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligands yield 70% and 88%, respectively, due to improved oxidative addition kinetics .
  • Solvent Effects: DMF (polar aprotic) vs. THF (non-polar) alter reaction rates by stabilizing transition states .

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